

Riddelliine: A Toxicological Deep Dive into its Carcinogenic Legacy

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Compound of Interest

Compound Name: Riddelliine

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Introduction

Riddelliine, a naturally occurring pyrrolizidine alkaloid found in various plant species, has been a subject of extensive toxicological research due to its potent carcinogenicity. This technical guide provides an in-depth historical context of riddelliine's evaluation in toxicological studies, with a focus on key experiments, quantitative data, and the mechanistic pathways underlying its toxicity. The information presented herein is primarily derived from comprehensive studies conducted by the National Toxicology Program (NTP), which have been pivotal in characterizing the toxicological profile of this compound.

Historical Context and Key Toxicological Findings

Riddelliine belongs to a class of toxic phytochemicals found in plants of the genera *Senecio*, *Crotalaria*, and *Amsinckia*.^[1] Human exposure can occur through the consumption of contaminated food products such as milk, honey, and grains, or through herbal remedies.^[1] The toxic properties of pyrrolizidine alkaloids have long been recognized in veterinary medicine, causing significant livestock losses.^[2]

The carcinogenic potential of riddelliine prompted its nomination for study by the Food and Drug Administration (FDA).^[1] Subsequent long-term studies by the National Toxicology Program provided definitive evidence of its carcinogenicity in rodent models.^{[3][4]} These

studies demonstrated that riddelliine is a potent hepatocarcinogen, inducing rare and aggressive tumors, and also causes tumors at other sites.[3][4]

Quantitative Toxicology Data

The following tables summarize the key quantitative data from pivotal toxicological studies on riddelliine.

Table 1: Acute Toxicity of Riddelliine

Species	Strain	Route	LD50	Reference
Rat	F344/N	Gavage	Information not available in the reviewed literature.	
Mouse	B6C3F1	Gavage	Information not available in the reviewed literature.	

Note: While the NTP reports detail chronic toxicity, specific acute LD50 values for riddelliine were not found in the reviewed literature.

Table 2: Carcinogenicity of Riddelliine in F344/N Rats (2-Year Gavage Study)

Sex	Dose (mg/kg/day)	Hemangiosarcoma (Liver)	Hepatocellular Adenoma	Mononuclear Cell Leukemia
Male	0	0/50 (0%)	2/50 (4%)	12/50 (24%)
1.0	45/50 (90%)	13/50 (26%)	29/50 (58%)	
Female	0	0/50 (0%)	1/50 (2%)	9/50 (18%)
0.01	0/50 (0%)	1/50 (2%)	10/50 (20%)	
0.033	0/50 (0%)	2/50 (4%)	12/50 (24%)	
0.1	1/50 (2%)	3/50 (6%)	15/50 (30%)	
0.33	11/50 (22%)	9/50 (18%)	21/50 (42%)	
1.0	49/50 (98%)	28/50 (56%)	30/50 (60%)	

Data extracted from the NTP Technical Report 508.[4]

Table 3: Carcinogenicity of Riddelliine in B6C3F1 Mice (2-Year Gavage Study)

Sex	Dose (mg/kg/day)	Hemangiosarcoma (Liver)	Alveolar/Bronchiolar Adenoma or Carcinoma
Male	0	2/50 (4%)	9/50 (18%)
0.1	1/50 (2%)	10/50 (20%)	
0.3	2/50 (4%)	12/50 (24%)	
1.0	12/50 (24%)	11/50 (22%)	
3.0	31/50 (62%)	13/50 (26%)	
Female	0	0/50 (0%)	3/50 (6%)
3.0	4/50 (8%)	18/50 (36%)	

Data extracted from the NTP Technical Report 508.[4][5]

Table 4: Genotoxicity of Riddelliine

Assay	Test System	Metabolic Activation (S9)	Result
Reverse Mutation	Salmonella typhimurium TA100	With	Positive
S. typhimurium TA98, TA1535	With and Without	Negative	
Sister Chromatid Exchange	Chinese Hamster Ovary (CHO) Cells	With and Without	Positive
Chromosomal Aberrations	Chinese Hamster Ovary (CHO) Cells	With	Positive
Without	Negative		

Data from the National Toxicology Program.[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of toxicological studies.

Carcinogenicity Bioassay (NTP TR-508)

- Test Animals: Male and female F344/N rats and B6C3F1 mice, 50 animals per group.[4]
- Administration: Riddelliine (approximately 92% pure) was administered in a sodium phosphate buffer by gavage, 5 days per week for up to 105 weeks.[1][4]
- Dose Levels:
 - Male Rats: 0 and 1.0 mg/kg body weight.[4]
 - Female Rats: 0, 0.01, 0.033, 0.1, 0.33, and 1.0 mg/kg body weight.[4]
 - Male Mice: 0, 0.1, 0.3, 1.0, and 3.0 mg/kg body weight.[4]

- Female Mice: 0 and 3.0 mg/kg body weight.[4]
- Observations: Animals were observed twice daily for mortality and morbidity. Body weights were recorded weekly for the first 13 weeks and then monthly. Complete necropsies and histopathological examinations were performed on all animals.[2]

Salmonella typhimurium Mutagenicity Assay

- Strains: S. typhimurium strains TA97, TA98, TA100, and TA1535 were used.[6]
- Procedure: The preincubation method was employed. Riddelliine was tested with and without S9 metabolic activation mix derived from the livers of Aroclor 1254-induced male Sprague-Dawley rats and Syrian hamsters.[7]
- Evaluation: A positive response was defined as a reproducible, dose-related increase in the number of revertant colonies.[8]

Sister Chromatid Exchange (SCE) Assay in CHO Cells

- Cell Line: Chinese Hamster Ovary (CHO) cells.[6]
- Procedure: Cells were exposed to various concentrations of riddelliine with and without S9 metabolic activation. The protocol involves the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into the DNA for two cell cycles, followed by differential staining of sister chromatids to visualize exchanges.[8]
- Evaluation: The frequency of SCEs per cell was scored. A significant, dose-related increase in SCEs was considered a positive result.

Chromosomal Aberration Assay in CHO Cells

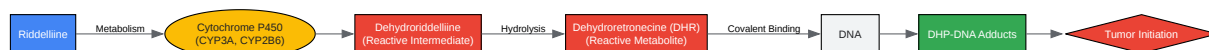
- Cell Line: Chinese Hamster Ovary (CHO) cells.[6]
- Procedure: Cells were treated with riddelliine in the presence and absence of S9 mix. Colcemid was used to arrest cells in metaphase. Chromosome spreads were prepared and stained, and metaphases were analyzed for structural and numerical chromosomal aberrations.[9]

- Evaluation: The percentage of cells with chromosomal aberrations and the number of aberrations per cell were determined. A statistically significant, dose-dependent increase in aberrant cells indicated a positive response.[9]

Signaling Pathways and Experimental Workflows

Metabolic Activation of Riddelliine

Riddelliine itself is not the ultimate carcinogen. It requires metabolic activation in the liver by cytochrome P450 enzymes to form reactive pyrrolic esters.[6] These intermediates, primarily dehydroretronecine (DHR), are electrophilic and can readily react with cellular macromolecules, including DNA, to form adducts.[6]

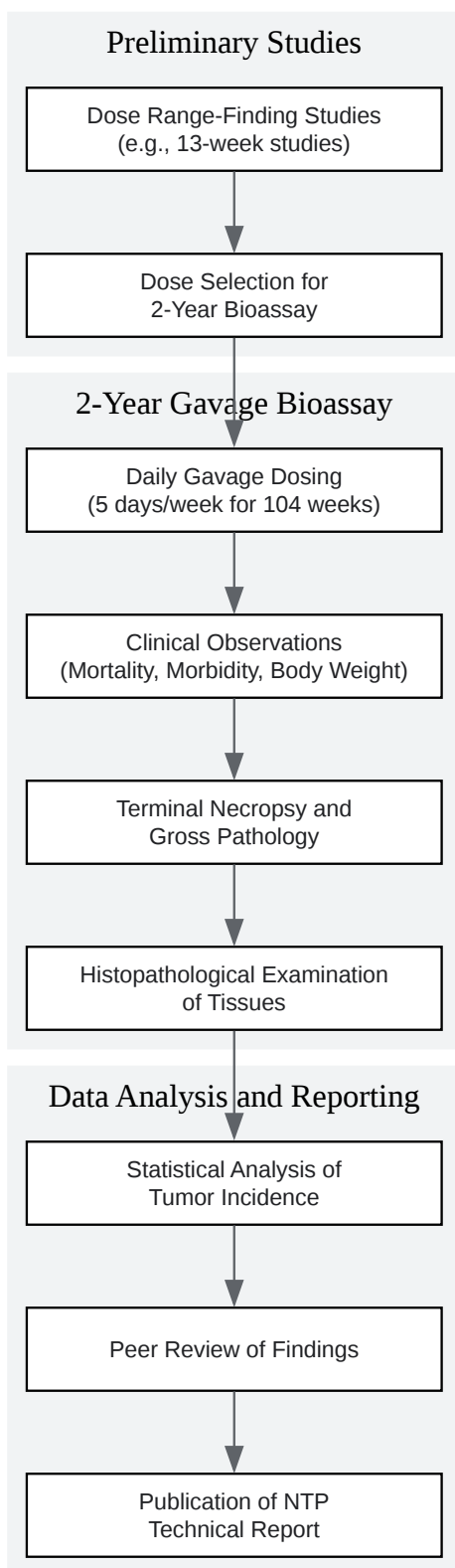


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Metabolic activation pathway of riddelliine.

Experimental Workflow for Carcinogenicity Bioassay

The standard workflow for a 2-year carcinogenicity bioassay, as conducted by the NTP, is a rigorous, multi-stage process designed to assess the long-term toxic effects of a chemical.



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